molecular formula C21H15N5O3S B2414372 (E)-N1-(furan-2-ylmethylene)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine CAS No. 843631-48-1

(E)-N1-(furan-2-ylmethylene)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine

Cat. No.: B2414372
CAS No.: 843631-48-1
M. Wt: 417.44
InChI Key: PBLILUKPLMWFEG-YDZHTSKRSA-N
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Description

The compound is a quinoxaline derivative. Quinoxalines are heterocyclic compounds containing a ring complex made up of a benzene ring and a pyrazine ring. They are known for their wide range of biological activities and are used in the synthesis of various dyes, pharmaceuticals, and agrochemicals .


Chemical Reactions Analysis

Quinoxalines can participate in various chemical reactions, such as hydrogenation, halogenation, and alkylation . The specific reactions that this compound can undergo would depend on the conditions and reagents present.

Scientific Research Applications

Chemical Synthesis and Characterization

Quinoxalines, including those related to the specified compound, are nitrogen-embedded heterocyclic compounds with versatile pharmacological applications. The synthesis and characterization of such compounds through oxidative cyclization and other methods provide valuable insights into their structural and electronic properties. These methods enable the generation of new compounds with potential applications in material science and drug discovery. For instance, the oxidative cyclized product of N-phenyl-N-(pyridine-2-ylmethylene)benzene-1,4-diamine demonstrates the synthesis approach's efficiency, yielding high purity compounds under mild conditions (Faizi et al., 2018).

Pharmaceutical Research

The diversification of pyrrolo[1,2-a]quinoxalines plays a significant role in pharmaceutical research, offering pathways to develop novel therapeutic agents. Techniques such as direct halogenation enhance the reactivity of these compounds, making them suitable for further chemical modifications and applications in drug design (Le et al., 2021). These methodologies allow for the exploration of novel drug candidates with improved pharmacokinetic and pharmacodynamic profiles.

Coordination Chemistry

Imines, including those structurally related to the specified compound, play a crucial role in coordination chemistry. Their ability to act as ligands for metal complexes opens avenues for the development of novel coordination compounds with potential applications in catalysis, material science, and medicinal chemistry. The synthesis of Schiff bases and their complexation with metals such as silver demonstrates the versatility of these compounds in forming structurally complex and functionally diverse materials (Adeleke et al., 2021).

Advanced Material Synthesis

The synthesis of novel heterocycles from amino and cyanomethyl-sulfonyl derivatives indicates the potential of quinoxaline derivatives in the development of advanced materials. These compounds can serve as intermediates for the synthesis of complex heterocyclic systems, which may find applications in the design of new materials with specific electronic, optical, or mechanical properties (Stephens & Sowell, 1997).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. Quinoxalines have been studied for their potential antiviral, antifungal, and anticancer activities .

Properties

IUPAC Name

3-(benzenesulfonyl)-1-[(E)-furan-2-ylmethylideneamino]pyrrolo[3,2-b]quinoxalin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N5O3S/c22-20-19(30(27,28)15-8-2-1-3-9-15)18-21(25-17-11-5-4-10-16(17)24-18)26(20)23-13-14-7-6-12-29-14/h1-13H,22H2/b23-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBLILUKPLMWFEG-YDZHTSKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)N=CC5=CC=CO5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)/N=C/C5=CC=CO5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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